![molecular formula C24H25ClN4O3 B2968886 Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-80-3](/img/structure/B2968886.png)
Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyridazine ring, and a carboxylate ester group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains several cyclic structures, which could contribute to its stability. The presence of nitrogen in the piperazine and pyridazine rings could also allow for hydrogen bonding interactions. The carboxylate ester group is polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often undergo reactions at the ester group or at the nitrogen-containing rings. For example, the ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. The presence of polar and nonpolar regions could give it interesting solubility properties. The cyclic structures could contribute to its stability .Scientific Research Applications
Synthesis and Characterization
The compound's synthesis involves cyclization reactions and interactions with different reagents to form various derivatives, highlighting its utility as a precursor in chemical synthesis. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, leads to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its derivatives exhibiting weak antibacterial activity (Anusevičius et al., 2014). This process underscores the compound's versatility in generating a variety of chemically significant derivatives.
Potential Biological Activities
Several studies have synthesized derivatives of the compound to evaluate their antimicrobial and biological activities. For instance, derivatives synthesized from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate demonstrated antibacterial and antifungal activities, indicating the potential of these compounds in developing antimicrobial agents (Desai et al., 2007). Similarly, compounds obtained from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates showed good antimicrobial activity, suggesting their utility in antimicrobial therapy (Fandaklı et al., 2012).
Neuroleptic Activity
Compounds exhibiting neuroleptic activity with very low liability to extrapyramidal side effects were synthesized, offering insights into the development of novel therapeutic agents with minimized adverse effects (Cascio et al., 1989). This research demonstrates the potential application of the compound in creating more effective and safer neuroleptic medications.
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)18-10-8-17(2)9-11-18)28-14-12-27(13-15-28)20-7-5-4-6-19(20)25/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDKGNDETWVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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